molecular formula C14H23FN4O2 B5675554 (4S)-1-[5-fluoro-4-(methylamino)-2-pyrimidinyl]-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol

(4S)-1-[5-fluoro-4-(methylamino)-2-pyrimidinyl]-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol

Cat. No. B5675554
M. Wt: 298.36 g/mol
InChI Key: TZTHCHYKZAQILJ-CQSZACIVSA-N
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Description

Synthesis Analysis

The synthesis of related fluoropyrimidinyl-piperidine compounds involves multi-step chemical reactions, including coupling formamidine acetate with dimethylmethoxymalonate, followed by reaction with phosphorous oxychloride and further catalytic reduction processes to achieve the desired compound (Haynes & Swigor, 1994). Another practical synthesis approach for fluoropyrimidinyl compounds includes converting commercially available dichlorofluoropyrimidine to the key intermediate through telescoped steps, proving to be an economical synthesis route (Zhang et al., 2009).

Molecular Structure Analysis

The molecular structure of fluoropyrimidinyl-piperidine compounds can be characterized using various spectroscopic and crystallographic techniques, providing insights into the arrangement of atoms and the stereochemistry of the molecule. The detailed molecular structure contributes to understanding the compound's chemical behavior and reactivity.

Chemical Reactions and Properties

The chemical reactions involving fluoropyrimidinyl-piperidine compounds can include nucleophilic substitution, catalytic reduction, and coupling reactions, which are essential for synthesizing and modifying the compound for specific applications. These reactions highlight the compound's versatility and potential for functionalization (Anderson et al., 1997).

Physical Properties Analysis

The physical properties of fluoropyrimidinyl-piperidine compounds, such as solubility, melting point, and stability, are crucial for their handling and application in various domains. These properties can be influenced by the molecular structure and substituents present in the compound.

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, stability under various conditions, and the ability to undergo specific chemical transformations, are fundamental to the compound's applications in synthetic chemistry and potential pharmaceutical applications. The electron-donating and withdrawing effects of substituents on the phenyl ring can significantly influence these properties, affecting the compound's potency as a reagent or drug candidate (Kambappa et al., 2017).

properties

IUPAC Name

(4S)-1-[5-fluoro-4-(methylamino)pyrimidin-2-yl]-4-(methoxymethyl)-3,3-dimethylpiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23FN4O2/c1-13(2)8-19(6-5-14(13,20)9-21-4)12-17-7-10(15)11(16-3)18-12/h7,20H,5-6,8-9H2,1-4H3,(H,16,17,18)/t14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTHCHYKZAQILJ-CQSZACIVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC1(COC)O)C2=NC=C(C(=N2)NC)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN(CC[C@]1(COC)O)C2=NC=C(C(=N2)NC)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-1-[5-fluoro-4-(methylamino)-2-pyrimidinyl]-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol

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